molecular formula C13H17NO2 B118274 D-threo-Ritalinic Acid CAS No. 129389-67-9

D-threo-Ritalinic Acid

Cat. No.: B118274
CAS No.: 129389-67-9
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-VXGBXAGGSA-N
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Mechanism of Action

Target of Action

D-threo-Ritalinic Acid, also known as d-Ritalinic Acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary target of these drugs is the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver, intestine, placenta, and brain .

Mode of Action

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding d-Ritalinic Acid . This hydrolysis is catalyzed by the CES1 enzyme . The CES1 enzyme exhibits six times higher enantioselectivity, preferring the l-threo-enantiomer over the d-threo-enantiomer .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of d-Ritalinic Acid is the hydrolysis of the ester group of methylphenidate, catalyzed by the CES1 enzyme . In addition to this major pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .

Pharmacokinetics

The pharmacokinetics of d-Ritalinic Acid involve its formation through the metabolism of methylphenidate in the liver. Methylphenidate is metabolized into ritalinic acid by CES1A1 enzymes in the liver . The d-threo-enantiomer of methylphenidate is metabolized at a slower rate than the l-threo-enantiomer . Approximately 97% of the metabolized drug is excreted in the urine, and between 1 and 3% is excreted in the feces .

Result of Action

D-Ritalinic Acid is an inactive metabolite of methylphenidate, dexmethylphenidate, and ethylphenidate . As such, it does not have any known molecular or cellular effects of its own. Its presence is primarily indicative of the metabolism of these psychostimulant drugs.

Action Environment

The action of d-Ritalinic Acid is influenced by the environment within the body. The CES1A1 enzyme, which is responsible for its formation, is highly expressed in the liver, intestine, placenta, and brain . Therefore, factors that affect the function of these organs, such as liver disease or changes in intestinal flora, could potentially influence the formation and action of d-Ritalinic Acid.

Biochemical Analysis

Biochemical Properties

D-threo-Ritalinic Acid is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to form a deesterified pharmacologically inactive metabolite . CES1A1, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a metabolite of methylphenidate and other related drugs. As an inactive metabolite, this compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is largely tied to its formation from methylphenidate. Methylphenidate is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite this compound .

Temporal Effects in Laboratory Settings

This compound, which has a half-life of 3–4 hours, is the main inactive urinary metabolite of methylphenidate . In laboratory settings, the concentrations of this compound were found to increase by 53% at 25°C after 24 hours .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on methylphenidate (from which this compound is derived) indicates that the effects of this drug can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of methylphenidate. Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding this compound . This process is catalyzed by carboxylesterase 1 (CES1) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role as a metabolite of methylphenidate. After its formation in the liver, this compound is primarily excreted in the urine .

Subcellular Localization

As a metabolite, this compound does not have a specific subcellular localization. Its formation occurs in the endoplasmic reticulum of liver cells, where the hydrolysis of methylphenidate takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-threo-Ritalinic Acid typically involves the resolution of dl-threo-Ritalinic Acid using chiral carboxylic acids. One method involves the use of (+)-dibenzoyl-D-tartaric acid to yield the desired tartrate salt of the D-threo isomer . The process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar resolution techniques but are optimized for large-scale production. These methods focus on achieving high purity and yield while minimizing environmental impact .

Scientific Research Applications

Properties

IUPAC Name

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54631-24-2, 129389-67-9
Record name DL-threo-Ritalinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054631242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-threo-Ritalinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129389679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RITALINIC ACID, D-THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MNC5Y0IMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RITALINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4165RS9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between d-Ritalinic Acid and the treatment of ADHD?

A1: d-Ritalinic Acid (d-threo-Ritalinic Acid) is the major metabolite of dexmethylphenidate hydrochloride (d-MPH), the active component in certain ADHD medications []. While not directly involved in the therapeutic mechanism of action itself, understanding its pharmacokinetic profile is crucial for assessing the overall drug efficacy and safety of d-MPH.

Q2: How does food intake affect the pharmacokinetics of dexmethylphenidate and d-Ritalinic Acid?

A2: Research indicates that while food intake can slightly delay the time it takes for both dexmethylphenidate and d-Ritalinic Acid to reach peak concentration (Tmax) in the bloodstream, the overall bioavailability of d-MPH remains largely unaffected []. This suggests that d-MPH can be administered without strict regard to meal times.

Q3: Is there a difference in the metabolism of d-MPH compared to the racemic mixture (dl-MPH) used in other ADHD treatments?

A3: Studies indicate that the metabolism of d-MPH is stereospecific. This means that d-MPH is selectively metabolized into d-Ritalinic Acid, without any detectable chiral inversion to l-MPH in plasma []. This selectivity is important for minimizing potential side effects and drug interactions associated with the l-isomer.

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